![molecular formula C11H11NO2 B010707 4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 103988-96-1](/img/structure/B10707.png)
4,7-dimethyl-1H-indole-2-carboxylic Acid
Overview
Description
4,7-Dimethyl-1H-indole-2-carboxylic acid (DMICA) is a naturally occurring indole derivative found in plants and fungi. It has been widely studied due to its potential therapeutic applications and its ability to act as an inhibitor of certain enzymes. DMICA has been found to have various biochemical and physiological effects and has been studied for its potential applications in drug development, lab experiments, and more.
Scientific Research Applications
Antiviral Applications
Indole derivatives, including 4,7-dimethyl-1H-indole-2-carboxylic Acid , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for antiviral activity through medicinal chemistry approaches.
Anti-inflammatory Properties
The indole scaffold is a part of many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, such as 4,7-dimethyl-1H-indole-2-carboxylic Acid , potential candidates for anti-inflammatory drugs . Their ability to modulate inflammatory pathways can be harnessed to treat conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Indole derivatives are known for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation4,7-dimethyl-1H-indole-2-carboxylic Acid may be used to synthesize compounds that can act as chemotherapeutic agents, targeting specific pathways involved in cancer cell growth .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another significant area of research. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi4,7-dimethyl-1H-indole-2-carboxylic Acid could serve as a precursor for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antidiabetic Potential
Indole derivatives have shown promise in the treatment of diabetes. They can modulate blood sugar levels and improve insulin sensitivity. Research into 4,7-dimethyl-1H-indole-2-carboxylic Acid and its derivatives could lead to the development of new antidiabetic medications .
Neuroprotective Effects
Indole compounds have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Derivatives of 4,7-dimethyl-1H-indole-2-carboxylic Acid may help in the development of drugs that protect nerve cells from damage and slow the progression of these diseases .
Future Directions
properties
IUPAC Name |
4,7-dimethyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLNXJHHJNUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405220 | |
Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H-indole-2-carboxylic Acid | |
CAS RN |
103988-96-1 | |
Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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